molecular formula C12H18N2O B13886278 Benzenamine, 4-methoxy-3-(1-pyrrolidinylmethyl)- CAS No. 51387-93-0

Benzenamine, 4-methoxy-3-(1-pyrrolidinylmethyl)-

Cat. No.: B13886278
CAS No.: 51387-93-0
M. Wt: 206.28 g/mol
InChI Key: NTRPBMNULHISJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-3-(pyrrolidin-1-ylmethyl)aniline is an organic compound that features a methoxy group, a pyrrolidine ring, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-(pyrrolidin-1-ylmethyl)aniline typically involves the reaction of 4-methoxybenzaldehyde with pyrrolidine under specific conditions to form 4-methoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde. This intermediate is then subjected to reductive amination with aniline to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-(pyrrolidin-1-ylmethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-methoxy-3-(pyrrolidin-1-ylmethyl)aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 4-methoxy-3-(pyrrolidin-1-ylmethyl)aniline involves its interaction with specific molecular targets. The pyrrolidine ring can enhance the compound’s ability to bind to proteins and enzymes, potentially affecting their function. The methoxy group may also play a role in modulating the compound’s biological activity by influencing its electronic properties .

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde: An intermediate in the synthesis of 4-methoxy-3-(pyrrolidin-1-ylmethyl)aniline.

    4-methoxyaniline: A simpler compound with similar functional groups but lacking the pyrrolidine ring.

    Pyrrolidine: A basic structure that forms part of the target compound.

Uniqueness

4-methoxy-3-(pyrrolidin-1-ylmethyl)aniline is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the pyrrolidine ring enhances its potential for biological activity, while the methoxy and aniline groups provide sites for further chemical modification .

Properties

CAS No.

51387-93-0

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

4-methoxy-3-(pyrrolidin-1-ylmethyl)aniline

InChI

InChI=1S/C12H18N2O/c1-15-12-5-4-11(13)8-10(12)9-14-6-2-3-7-14/h4-5,8H,2-3,6-7,9,13H2,1H3

InChI Key

NTRPBMNULHISJE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N)CN2CCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.